舒林酸酰基-β-D-葡萄糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

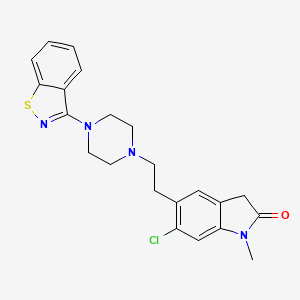

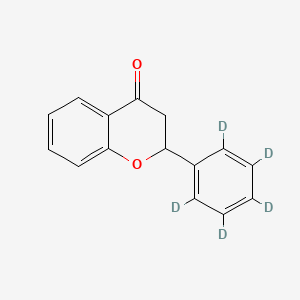

Sulindac Acyl-β-D-Glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is formed through the conjugation of Sulindac with β-D-glucuronic acid. This compound is of significant interest due to its role in drug metabolism and potential implications in drug safety and efficacy .

科学研究应用

Sulindac Acyl-β-D-Glucuronide has several applications in scientific research:

Chemistry: Used to study the reactivity and stability of acyl glucuronides.

Biology: Investigated for its role in drug metabolism and potential toxicity.

Medicine: Explored for its implications in drug safety, particularly in understanding adverse drug reactions.

Industry: Utilized in the development of analytical standards and reference materials for drug testing

作用机制

Target of Action

Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .

Mode of Action

Sulindac Acyl-β-D-Glucuronide interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .

Biochemical Pathways

The formation of Sulindac Acyl-β-D-Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of Sulindac Acyl-β-D-Glucuronide is 532.53 , which suggests that it may be subject to renal clearance.

Result of Action

The formation of protein adducts by Sulindac Acyl-β-D-Glucuronide has been associated with the toxicity of several carboxylic acid-containing drugs .

Action Environment

The action of Sulindac Acyl-β-D-Glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with Sulindac Acyl-β-D-Glucuronide may also influence its action, efficacy, and stability.

生化分析

Biochemical Properties

Sulindac Acyl-β-D-Glucuronide is involved in various biochemical reactions. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Cellular Effects

The cellular effects of Sulindac Acyl-β-D-Glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

At the molecular level, Sulindac Acyl-β-D-Glucuronide exerts its effects through various mechanisms. It undergoes intramolecular transacylation and hydrolysis reactions . Differences in reactivity were observed for the individual transacylation steps between the compound series . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulindac Acyl-β-D-Glucuronide change over time. The compound is known to be unstable under physiological conditions

Metabolic Pathways

Sulindac Acyl-β-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

The transport and distribution of Sulindac Acyl-β-D-Glucuronide within cells and tissues involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

准备方法

Synthetic Routes and Reaction Conditions

Sulindac Acyl-β-D-Glucuronide is synthesized through the enzymatic conjugation of Sulindac with β-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often involve the presence of UDP-glucuronic acid and the UGT enzyme in a suitable buffer solution .

Industrial Production Methods

Industrial production of Sulindac Acyl-β-D-Glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

化学反应分析

Types of Reactions

Sulindac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze back to Sulindac and β-D-glucuronic acid.

Transacylation: It can undergo intramolecular transacylation, leading to the formation of isomers.

Oxidation and Reduction: These reactions can modify the functional groups on the Sulindac moiety.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions, often catalyzed by acidic or basic conditions.

Transacylation: Requires the presence of nucleophiles and can be influenced by the pH and temperature of the solution.

Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Produces Sulindac and β-D-glucuronic acid.

Transacylation: Leads to the formation of positional isomers.

Oxidation and Reduction: Results in various oxidized or reduced forms of Sulindac.

相似化合物的比较

Similar Compounds

- Ibuprofen Acyl-β-D-Glucuronide

- Diclofenac Acyl-β-D-Glucuronide

- Naproxen Acyl-β-D-Glucuronide

Uniqueness

Sulindac Acyl-β-D-Glucuronide is unique due to its specific structural features and reactivity profile. Unlike other acyl glucuronides, it has a distinct indene moiety and a fluorine atom, which influence its chemical behavior and biological interactions .

属性

CAS 编号 |

60018-36-2 |

|---|---|

分子式 |

C26H25FO9S |

分子量 |

532.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1 |

InChI 键 |

ZGOXLKUBXKIPQX-AEHOTZTESA-N |

手性 SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

规范 SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同义词 |

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)